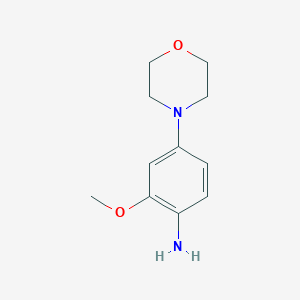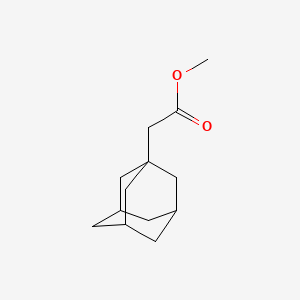
Methyl 2-(1-adamantyl)acetate
Overview
Description
Methyl 2-(1-adamantyl)acetate is an organic compound featuring an adamantane core, which is a tricyclic hydrocarbon known for its stability and unique structural properties The adamantane framework is often utilized in various fields due to its rigidity and ability to enhance the stability of the compounds it is part of
Mechanism of Action
Target of Action
Methyl 2-(1-adamantyl)acetate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties Adamantane derivatives are generally known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
The synthesis of adamantane derivatives like this compound often involves carbocation or radical intermediates, which have unique stability and reactivity compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
The high reactivity of adamantane derivatives like this compound allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Action Environment
It’s important to note that handling of this compound should be done in a well-ventilated place, using suitable protective clothing, and avoiding contact with skin and eyes . Dust formation, breathing mist, gas, or vapors should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-adamantyl)acetate typically involves the esterification of 2-(1-adamantyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-adamantyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The adamantyl group can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under radical conditions.
Major Products Formed:
Oxidation: 2-(1-adamantyl)acetic acid or 2-(1-adamantyl)acetone.
Reduction: 2-(1-adamantyl)ethanol.
Substitution: Halogenated adamantyl derivatives.
Scientific Research Applications
Methyl 2-(1-adamantyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with enhanced stability.
Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane core.
Medicine: Explored for antiviral and anticancer properties, leveraging the unique structural features of the adamantane framework.
Industry: Utilized in the production of high-performance polymers and as a precursor for various functional materials.
Comparison with Similar Compounds
- Methyl 1-adamantylacetate
- 2-(1-adamantyl)acetic acid
- 1-adamantylmethyl acetate
Comparison: Methyl 2-(1-adamantyl)acetate is unique due to the position of the ester group on the adamantyl framework, which can influence its reactivity and interaction with other molecules. Compared to methyl 1-adamantylacetate, the 2-position substitution can lead to different steric and electronic effects, potentially altering its chemical and biological properties. The presence of the adamantane core in all these compounds provides a common feature of enhanced stability and rigidity, making them valuable in various applications.
Properties
IUPAC Name |
methyl 2-(1-adamantyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-15-12(14)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIVXJGBKLZCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181644 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27174-71-6 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was methyl 2-(1-adamantyl)acetate used as a substrate in this study, and what were the observed outcomes?
A1: This research aimed to enhance the biocatalytic oxidation of adamantane frameworks using CYP101B1. Simple adamantane derivatives like 1- and 2-adamantanol showed poor activity with this enzyme []. this compound was designed as a substrate with an acetate ester directing group to improve enzyme interaction. The study found that this modification significantly increased the enzyme's affinity for the substrate and boosted its catalytic activity. The reaction primarily produced the 4-hydroxy metabolite, highlighting the selectivity achieved through substrate engineering [].
Q2: How does the use of ester directing groups, like in this compound, compare to other approaches for biocatalytic oxidation of adamantane frameworks?
A2: The research demonstrated that incorporating ester directing groups, such as the acetate group in this compound, leads to a remarkable improvement in the efficiency and selectivity of CYP101B1-catalyzed oxidation of adamantane structures []. Compared to unprotected adamantanols, the ester derivatives exhibited significantly higher affinity for the enzyme and resulted in a higher product formation rate. This approach offers a promising alternative to traditional chemical synthesis methods, which often require harsh conditions and may lack regioselectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


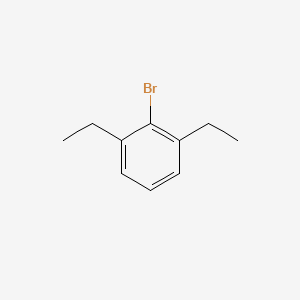
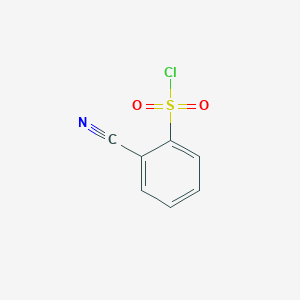
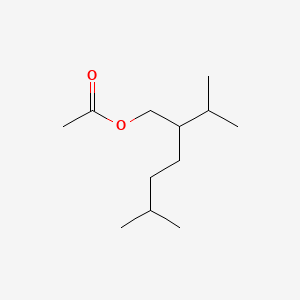
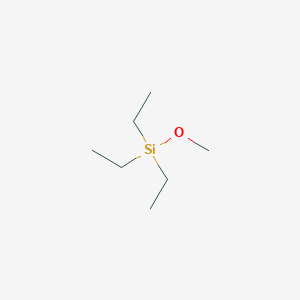
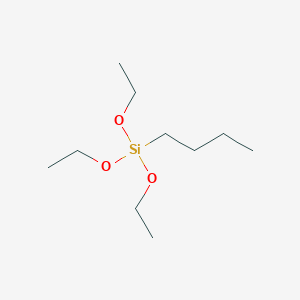
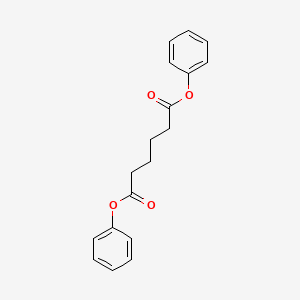

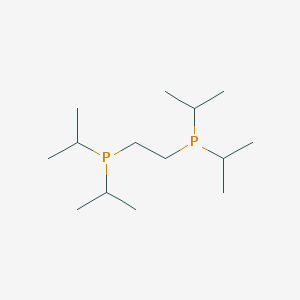
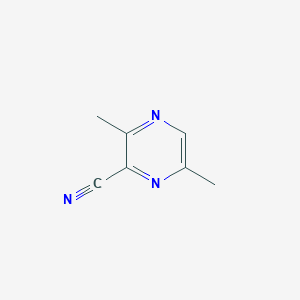
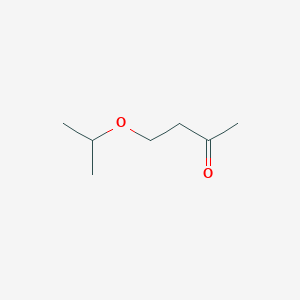
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
